Ethyl 8-oxoundecanoate

Lipophilicity QSAR Chromatographic retention

Ethyl 8-oxoundecanoate (CAS 858794-06-6) is a C13 keto-ester belonging to the oxo-fatty acid ester class, with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol. Its structure features an 11-carbon backbone bearing a ketone at the C-8 position and an ethyl ester terminus (SMILES: CCCC(=O)CCCCCCC(=O)OCC).

Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
CAS No. 858794-06-6
Cat. No. B1327837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-oxoundecanoate
CAS858794-06-6
Molecular FormulaC13H24O3
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCC(=O)CCCCCCC(=O)OCC
InChIInChI=1S/C13H24O3/c1-3-9-12(14)10-7-5-6-8-11-13(15)16-4-2/h3-11H2,1-2H3
InChIKeySIRWKYLDFVGYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-Oxoundecanoate (CAS 858794-06-6): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


Ethyl 8-oxoundecanoate (CAS 858794-06-6) is a C13 keto-ester belonging to the oxo-fatty acid ester class, with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol [1]. Its structure features an 11-carbon backbone bearing a ketone at the C-8 position and an ethyl ester terminus (SMILES: CCCC(=O)CCCCCCC(=O)OCC) [1]. The compound has a computed XLogP3 of 2.7, zero hydrogen-bond donors, three hydrogen-bond acceptors, and a topological polar surface area of 43.4 Ų [1]. Computed physicochemical properties include a density of 0.937 g/cm³, a boiling point of 316.15 °C at 760 mmHg, a flash point of 134.28 °C, and a refractive index of 1.438 . It is commercially available from multiple suppliers in purity grades of 95%, 97%, and 98% . The free-acid counterpart, 8-oxoundecanoic acid (CAS 91214-06-1), has been identified as one of the dominant keto acids in marine aerosol samples from the North Pacific Ocean, confirming the environmental and analytical relevance of the 8-oxoundecanoate scaffold [2].

Why Ethyl 8-Oxoundecanoate Cannot Be Indiscriminately Replaced by Other Keto-Esters in Research and Industrial Workflows


Within the oxo-undecanoate ester family, seemingly minor structural variations—chain length, oxo-group position, and ester type—produce meaningful differences in lipophilicity, boiling point, and chemical reactivity that directly impact synthetic outcomes and analytical reproducibility [1]. The C-8 oxo positional isomer differs from the C-10 oxo isomer (CAS 36651-38-4) in both its steric environment around the ketone and its fragmentation pattern during mass spectrometric analysis [2]. Homologs with shorter (C10, LogP ~2.3) or longer (C12, XLogP3 = 3.2) chains exhibit systematically shifted physicochemical profiles that alter solvent partitioning, chromatographic retention, and membrane permeability in biological assays [1][3]. The methyl ester analog (methyl 8-oxoundecanoate, MW 214.30) offers lower boiling point and different volatility, which may be unsuitable for applications requiring the specific vapor pressure and thermal stability of the ethyl ester . The quantitative evidence below provides the empirical basis for compound-specific selection rather than class-level substitution.

Ethyl 8-Oxoundecanoate Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


Lipophilicity Tier Within Chain-Length Homolog Series: Ethyl 8-Oxoundecanoate (C11) vs. Ethyl 8-Oxodecanoate (C10) vs. Ethyl 8-Oxododecanoate (C12)

Ethyl 8-oxoundecanoate (C11 backbone) occupies an intermediate lipophilicity window with a computed XLogP3 of 2.7, placing it between the shorter-chain ethyl 8-oxodecanoate (C10, LogP 2.3–2.45) and the longer-chain ethyl 8-oxododecanoate (C12, XLogP3 = 3.2) [1][2]. This ~0.4–0.5 log unit difference per methylene increment is consistent with established QSPR trends for fatty acid esters and translates to approximately a 2.5–3.2× difference in octanol-water partition coefficient per CH₂ group [1]. The C11 compound's rotatable bond count (11) also falls between the C10 homolog (10) and the C12 homolog (12), reflecting incremental chain flexibility [1][2].

Lipophilicity QSAR Chromatographic retention Membrane partitioning

Boiling Point and Volatility Gradient Across Homologs: C11 Ethyl 8-Oxoundecanoate in the Context of C10 and C12 Analogs

The calculated boiling point of ethyl 8-oxoundecanoate at atmospheric pressure (316.15 °C at 760 mmHg) lies predictably between the C10 homolog ethyl 8-oxodecanoate (299.4 °C) and the C12 homolog ethyl 8-oxododecanoate (332.4 °C), with an increment of approximately 16–17 °C per additional methylene unit . Calculated density values follow a similar trend: 0.943 g/cm³ (C10), 0.937 g/cm³ (C11), and 0.931 g/cm³ (C12) . The flash point also increases systematically from 126.7 °C (C10) through 134.28 °C (C11) to 141.5 °C (C12) .

Boiling point Volatility Distillation Thermal stability

Positional Isomer Differentiation: 8-Oxo vs. 10-Oxo Substitution in Undecanoate Ethyl Esters

Ethyl 8-oxoundecanoate (oxo group at C-8, CAS 858794-06-6) and ethyl 10-oxoundecanoate (oxo group at the ω-1 terminal position, CAS 36651-38-4) share the same molecular formula (C13H24O3) and molecular weight (228.33) but differ fundamentally in the spatial location of the ketone functional group [1]. The 10-oxo isomer positions the ketone as a methyl ketone (CH₃–C(=O)–) adjacent to the terminal methyl, while the 8-oxo isomer places the ketone in an internal position flanked by propyl and heptamethylene segments [1]. In the marine aerosol study by Kawamura & Gagosian, positional isomers of keto acid methyl esters (including 8-oxoundecanoic and 9-oxoundecanoic acids) were resolved and identified by distinct electron-impact mass spectrometric fragmentation patterns, demonstrating that oxo-group position critically determines analytical detectability and structural assignment [2]. Derivatization literature on related oxo esters (e.g., methyl 10-oxoundecanoate) shows that ketone position governs reactivity in thiazolidinone and dithiolane formation, with terminal oxo groups exhibiting different reaction kinetics than internally positioned ketones [3][4].

Positional isomerism Regiochemistry Derivatization reactivity GC-MS fragmentation

Ester Type Selection: Ethyl Ester vs. Methyl Ester for Synthetic Intermediate Applications

Ethyl 8-oxoundecanoate (MW 228.33, C13H24O3) and its methyl ester analog (methyl 8-oxoundecanoate, MW 214.30, C12H22O3) differ by one methylene unit in the ester alkyl group, producing a molecular weight difference of 14.03 g/mol [1]. For the closely related 10-oxoundecanoate series, the methyl ester (methyl 10-oxoundecanoate) has an established NIST mass spectrum (NIST MS number 32091) and is documented in the NIST Chemistry WebBook, providing a reference for GC-MS identification, whereas the ethyl ester analog has a higher boiling point and lower volatility [2]. The ethyl ester serves as a more robust protecting group for the carboxylic acid moiety during synthetic sequences, offering greater resistance to nucleophilic attack and hydrolytic cleavage compared to the methyl ester, while still being removable under standard saponification conditions .

Ester type Transesterification Protecting group strategy Volatility

Purity Grade Availability and Procurement Flexibility: 95%, 97%, and 98% Grades Across Suppliers

Ethyl 8-oxoundecanoate is commercially available in three distinct purity grades from verified suppliers: 95% (AKSci, USA) , 97% (Fluorochem, UK) , and 98% (Leyan/Shanghai HaoHong Biomedical, China) . By comparison, the positional isomer ethyl 10-oxoundecanoate (CAS 36651-38-4) is most commonly offered at 95% purity from Fluorochem . The 98% grade from Leyan provides the highest available purity for this scaffold, with pricing that scales non-linearly from 1g to 25g quantities, enabling procurement matched to the sensitivity requirements of the intended application . The 8-oxoundecanoic acid free acid (CAS 91214-06-1) is available at 97% purity from Fluorochem, providing a complementary reagent for applications requiring the free carboxylic acid .

Purity grading Quality control Analytical standard Procurement specification

Ethyl 8-Oxoundecanoate: Evidence-Backed Application Scenarios for Laboratory and Industrial Procurement


Synthetic Intermediate for Keto-Fatty Acid Derivatization Chemistry

Ethyl 8-oxoundecanoate is positioned as a versatile building block for synthesizing heterocyclic derivatives (thiazolidinones, dithiolanes, enolacetates) from keto-ester precursors [1]. The internal C-8 ketone provides a sterically differentiated reactive site compared to terminal oxo isomers (e.g., 10-oxo), enabling regioselective transformations [2]. The ethyl ester protecting group offers greater stability than the corresponding methyl ester during ketone-directed reactions such as Grignard additions or reductive aminations . Researchers engaged in keto-fatty acid derivatization or lipid mimetic synthesis should select the C11 8-oxo ethyl ester specifically when the target product requires an 11-carbon backbone with an internal ketone at the 8-position, as this substitution pattern cannot be accessed from the more common 10-oxoundecanoate starting materials [2].

Physicochemical Property Calibration in Homologous Series Studies

For structure-property relationship (QSPR) studies involving aliphatic keto-esters, ethyl 8-oxoundecanoate (C11) fills a critical gap between the C10 and C12 homologs [1]. Its computed XLogP3 of 2.7, boiling point of 316 °C, and density of 0.937 g/cm³ provide data points that complete the incremental property progression across the homologous series [1]. The compound's calculated properties are internally consistent with established QSPR trends (ΔBP ≈ 16–17 °C per CH₂; ΔLogP ≈ 0.4–0.5 per CH₂), making it a reliable member of calibration sets for computational model validation [1]. Investigators building predictive models for fatty ester physicochemical behavior should include the C11 8-oxo compound to avoid interpolation gaps between the commercially characterized C10 and C12 congeners .

Analytical Reference for GC-MS Identification of Environmental Keto Acids

8-Oxoundecanoic acid has been identified as a dominant keto acid species in marine aerosol samples from the North Pacific Ocean [1]. The ethyl ester derivative (ethyl 8-oxoundecanoate) serves as a derivatized analytical standard or synthetic precursor for confirming the identity of 8-oxoundecanoic acid in environmental samples via GC-MS [1]. The distinct electron-impact fragmentation pattern of the 8-oxo positional isomer, which differs from the 5-oxo, 9-oxo, and 10-oxo isomers resolved in the Kawamura & Gagosian study, provides a diagnostic fingerprint for environmental monitoring applications [1]. Environmental analytical laboratories studying marine aerosol composition or atmospheric keto acid profiles should procure ethyl 8-oxoundecanoate as a derivatization standard or synthetic precursor for the environmentally relevant 8-oxoundecanoic acid [1].

High-Purity Starting Material for Sensitive Synthetic or Analytical Workflows

The availability of ethyl 8-oxoundecanoate at 98% purity (Leyan) enables its direct use in applications where trace impurities from lower-grade material would compromise synthetic yield or analytical accuracy [1]. For comparison, the 10-oxo positional isomer is most commonly offered at 95% purity [2]. The 98% grade reduces the impurity burden by at least 2% absolute (from 5% to 2% total impurities), which becomes significant in multi-step syntheses where impurities propagate and amplify through subsequent reactions [1]. Laboratories engaged in medicinal chemistry lead optimization, natural product analog synthesis, or analytical method validation where starting material purity directly affects outcome reliability should specify the 98% grade of ethyl 8-oxoundecanoate [1].

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